molecular formula C14H21NO3 B13633816 Tert-butyl 4-formyl-4-(prop-2-yn-1-yl)piperidine-1-carboxylate

Tert-butyl 4-formyl-4-(prop-2-yn-1-yl)piperidine-1-carboxylate

Cat. No.: B13633816
M. Wt: 251.32 g/mol
InChI Key: KKYPIBVAZBTOEN-UHFFFAOYSA-N
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Description

Tert-butyl 4-formyl-4-(prop-2-yn-1-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H21NO2. It is a piperidine derivative, characterized by the presence of a tert-butyl group, a formyl group, and a prop-2-yn-1-yl group attached to the piperidine ring. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-formyl-4-(prop-2-yn-1-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the tert-butyl, formyl, and prop-2-yn-1-yl groups. One common method involves the use of tert-butyl chloroformate to introduce the tert-butyl group, followed by formylation and alkynylation reactions to introduce the formyl and prop-2-yn-1-yl groups, respectively .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-formyl-4-(prop-2-yn-1-yl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 4-formyl-4-(prop-2-yn-1-yl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-formyl-4-(prop-2-yn-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The prop-2-yn-1-yl group can participate in click chemistry reactions, facilitating the formation of bioconjugates .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

tert-butyl 4-formyl-4-prop-2-ynylpiperidine-1-carboxylate

InChI

InChI=1S/C14H21NO3/c1-5-6-14(11-16)7-9-15(10-8-14)12(17)18-13(2,3)4/h1,11H,6-10H2,2-4H3

InChI Key

KKYPIBVAZBTOEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC#C)C=O

Origin of Product

United States

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